molecular formula C18H28N2O5 B4076042 1-[2-(3-isopropyl-5-methylphenoxy)ethyl]piperazine oxalate

1-[2-(3-isopropyl-5-methylphenoxy)ethyl]piperazine oxalate

Cat. No. B4076042
M. Wt: 352.4 g/mol
InChI Key: LTJYTEZVMGSXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-isopropyl-5-methylphenoxy)ethyl]piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using different methods, and it has been studied for its biochemical and physiological effects, mechanism of action, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 1-[2-(3-isopropyl-5-methylphenoxy)ethyl]piperazine oxalate is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including serotonin and dopamine. This compound has been shown to have an affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It has also been shown to have an effect on the activity of the dopamine transporter, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. It has also been shown to have an effect on the activity of certain enzymes involved in the metabolism of neurotransmitters, including monoamine oxidase and catechol-O-methyltransferase. In addition, this compound has been shown to have an effect on the expression of certain genes involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

1-[2-(3-isopropyl-5-methylphenoxy)ethyl]piperazine oxalate has several advantages for laboratory experiments. It has a high affinity for certain receptors in the brain, including the 5-HT1A receptor, which makes it a useful tool for studying the role of these receptors in the regulation of mood and anxiety. It has also been shown to have an effect on the activity of certain enzymes involved in the metabolism of neurotransmitters, which makes it a useful tool for studying the regulation of neurotransmitter levels in the brain. However, this compound has some limitations for laboratory experiments, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on 1-[2-(3-isopropyl-5-methylphenoxy)ethyl]piperazine oxalate. One direction is to further investigate its potential applications as an antidepressant and anxiolytic agent. Another direction is to study its effects on other neurotransmitter systems in the brain, including the glutamate and GABA systems. Additionally, there is a need for further research on the potential toxicity of this compound and its potential for abuse. Finally, there is a need for the development of new synthetic methods for this compound that are more efficient and environmentally friendly.

Scientific Research Applications

1-[2-(3-isopropyl-5-methylphenoxy)ethyl]piperazine oxalate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have an affinity for certain receptors in the brain, including the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O.C2H2O4/c1-13(2)15-10-14(3)11-16(12-15)19-9-8-18-6-4-17-5-7-18;3-1(4)2(5)6/h10-13,17H,4-9H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJYTEZVMGSXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCN2CCNCC2)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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